Lead phosphate

Descripción

Propiedades

IUPAC Name |

lead(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.3Pb/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTDDBSSHVOYJR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

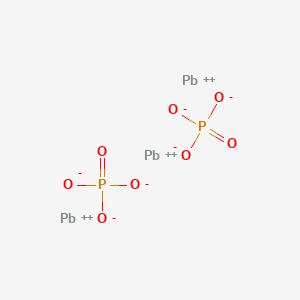

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2Pb3O8, Pb3(PO4)2, O8P2Pb3 | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16040-38-3 (Parent) | |

| Record name | Lead phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064706 | |

| Record name | Lead phosphate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

8.1e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphate is a white powder., White solid; [Merck Index] Practically insoluble in water (0.14 mg/L at 20 deg C); [ATSDR ToxProfiles] | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in alcohol; sol in nitric acid, fixed alkali hydroxides, 0.000014 g/100 cu cm water @ 20 °C, Insoluble in ethanol | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.9 g/cu cm | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

7446-27-7 | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, lead(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead phosphate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62I1T06190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1,014 °C | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Lead Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) phosphate (B84403) (Pb₃(PO₄)₂) is an inorganic compound that has garnered significant interest in various scientific fields due to its diverse crystal chemistry and physical properties.[1][2] It is known to exist in several polymorphic forms, each exhibiting unique structural characteristics.[3][4] This guide provides a comprehensive overview of the crystal structure and properties of lead phosphate, with a focus on quantitative data, experimental methodologies, and structural relationships.

Physicochemical Properties of Lead(II) Phosphate

Lead(II) phosphate is a white, odorless, crystalline powder.[1][2][5] It is sparingly soluble in water but dissolves in nitric acid and fixed alkali hydroxides.[1][2][6] The fundamental physicochemical properties of lead(II) phosphate are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Pb₃(PO₄)₂ | [1][2][7] |

| Molar Mass | 811.54 g/mol | [1][8] |

| Appearance | White crystalline powder or hexagonal crystals | [1][2][5] |

| Density | 6.9 g/cm³ | [1][2][5] |

| Melting Point | 1014 °C (decomposes) | [1][2][5] |

| Solubility in Water | 0.000014 g/100 mL | [2] |

Crystal Structure and Polymorphism

This compound exhibits a rich polymorphic behavior, with its crystal structure being highly dependent on temperature and pressure. The most extensively studied polymorphs are the low-temperature monoclinic phase (β-form) and the high-temperature trigonal (or rhombohedral) phase (α-form).[4][9] A pressure-induced phase transition to a trigonal structure has also been well-documented.[3][10][11] Additionally, other lead oxide phosphate compounds with distinct crystal structures have been synthesized and characterized.[12][13]

Polymorphic Forms and Phase Transitions

The relationship between the main polymorphs of Pb₃(PO₄)₂ can be visualized as follows:

Caption: Temperature and pressure-induced phase transitions in Pb₃(PO₄)₂.

The crystallographic data for the key polymorphs of this compound are detailed in the table below.

| Phase | System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | References |

| β-Pb₃(PO₄)₂ (LT) | Monoclinic | C2/c | 13.815 | 5.703 | 9.293 | 102.5 | 713.4 | [4] |

| α-Pb₃(PO₄)₂ (HT) | Trigonal | R-3m | 5.49 | - | 20.19 | - | 526.9 | [4] |

| High-Pressure Phase | Trigonal | R-3m | 5.4613(3) | - | 20.069(1) | - | 518.41(4) | |

| Pb₄O(PO₄)₂ | Monoclinic | P2₁/c | 9.4894(8) | 7.1402(6) | 14.4077(13) | 104.549(2) | 944.91(14) | [12][13] |

| Pb₈O₅(PO₄)₂ | Monoclinic | C2/m | 10.6427(4) | 10.2078(4) | 14.3530(6) | 98.325(1) | 1542.86(11) | [12][13] |

| Pb₁₀(PO₄)₆O | Hexagonal | P6₃/m | 9.8650(3) | - | 7.4306(3) | - | 626.25(4) | [12][13] |

| Pb₁₀(PO₄)₆O (superstructure) | Trigonal | P-3 | 9.8109(6) | - | 14.8403(12) | - | 1237.06(15) | [14] |

Experimental Protocols

Synthesis of this compound Crystals

A general workflow for the synthesis and characterization of this compound crystals is outlined below.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Flux Growth of Pb₁₀(PO₄)₆O Crystals

This method was employed for the synthesis of lead oxide phosphate crystals.[14]

-

Precursor Preparation: A mixture of 0.446 g of lead(II) oxide (PbO) and 0.058 g of ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) is prepared.

-

Heating and Cooling: The mixture is placed in a platinum crucible and heated to 950 °C. Subsequently, it is cooled down to 50 °C over a period of 150 hours.

-

Product: The resulting product contains hexagonal crystals of Pb₁₀(PO₄)₆O.

Hydrothermal Synthesis of Pb₂--INVALID-LINK--·H₂O

This method is suitable for preparing single crystals of lead nitrate (B79036) phosphate.[15]

-

Reactant Mixture: Bismuth phosphate (BiPO₄) and lead(II) nitrate (Pb(NO₃)₂) are mixed in a 1:1 weight ratio. Sodium nitrate (NaNO₃) is added as a mineralizing agent.

-

Hydrothermal Reaction: The synthesis is carried out at 280 °C for 14 days in a suitable hydrothermal vessel.

-

Product Recovery: The resulting transparent, colorless prismatic crystals are washed with hot water and dried at room temperature.[15]

Gel Crystallization

This technique allows for the growth of this compound crystals at room temperature.[16][17]

-

Gel Preparation: An agarose (B213101) gel is prepared with varying densities (1.0 to 2.0 % w/v).

-

Reactant Diffusion: Solutions of diammonium hydrogen phosphate ((NH₄)₂HPO₄) and lead(II) nitrate (Pb(NO₃)₂) are allowed to diffuse through the gel from opposite ends of a tube.

-

Crystal Formation: Crystalline products form within the gel where the reactants meet. The morphology of the crystals depends on the gel density and the location within the gel.

Characterization Methods

In Situ Synchrotron X-ray Diffraction (XRD) and X-ray Absorption Near-Edge Structure (XANES)

These techniques are used to study pressure-induced phase transitions.[3][10][18]

-

Sample Loading: A powdered sample of Pb₃(PO₄)₂ is loaded into a diamond anvil cell (DAC).

-

Data Collection: In situ high-pressure XRD data are collected at various pressures up to approximately 60.9 GPa. XANES spectra are also collected to probe the local environment of the lead atoms.

-

Analysis: The collected data are used to identify phase transitions, determine the crystal structure of the high-pressure phase, and analyze changes in coordination number and bond lengths.

High-Temperature Raman Scattering

This method is employed to investigate temperature-induced phase transitions.[4][19]

-

Experimental Setup: A single crystal of Pb₃(PO₄)₂ is placed in a heating/cooling stage. Raman spectra are collected using a triple-grating spectrometer.

-

Data Acquisition: Spectra are recorded over a temperature range from room temperature up to 300 °C.

-

Spectral Analysis: Changes in the Raman modes, such as softening, merging, or disappearance of peaks, are correlated with phase transitions. For instance, the low-frequency mode at 41 cm⁻¹ shows slight softening up to the ferroelastic Curie temperature of approximately 182 °C.[4][19]

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of this compound. The comprehensive tables of crystallographic and physicochemical data, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and professionals in drug development. The complex polymorphic nature of this compound, with its sensitivity to temperature and pressure, presents both challenges and opportunities for the design and synthesis of novel materials with tailored properties. Further research into the various polymorphs and their characteristics will continue to advance our understanding of this important inorganic compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Lead(II) phosphate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Phosphoric acid, lead(2+) salt (2:3) | P2Pb3O8 | CID 24009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. proprep.com [proprep.com]

- 8. Lead (II) phosphate | Filo [askfilo.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Renormalization of the phase transition in this compound, Pb3(PO4)2, by high pressure: lattice parameters and spontaneous strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal chemistry of lead oxide phosphates: crystal structures of Pb4O(PO4)2, Pb8O5(PO4)2 and Pb10(PO4)6O | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Hydrothermal Synthesis and Crystal Structure of Nitrate Phosphate Pb<sub>2</sub>[PO<sub>4</sub>](NO<sub>3</sub>)⋅H<sub>2</sub>O - ProQuest [proquest.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. [PDF] Crystallization of this compound in Gel Systems | Semantic Scholar [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

Unveiling the Energetics of Lead Phosphate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic principles governing the formation of lead phosphate (B84403) compounds. A thorough understanding of these principles is critical for fields ranging from environmental remediation and geochemistry to the development of novel pharmaceutical formulations. This document provides a consolidated resource of thermodynamic data, detailed experimental protocols for its determination, and visual representations of the underlying chemical processes.

Core Thermodynamic Data of Lead Phosphate Formation

The spontaneity and stability of this compound minerals are dictated by the fundamental thermodynamic parameters: Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and standard entropy (S°). These values for key this compound species are summarized below. It is important to note that experimental values can vary between studies due to differences in methodology and experimental conditions.

| Chemical Formula | Mineral Name | ΔG°f (kJ/mol) | ΔH°f (kJ/mol) | S° (J/mol·K) |

| Pb₅(PO₄)₃Cl | Pyromorphite | -3765 ± 20[1] | -4124 ± 20[1] | 585.31 ± 0.99[2] |

| Pb₅(PO₄)₃OH | Hydroxypyromorphite | -3796.71[3][4] | Data not available | Data not available |

| Pb₃(PO₄)₂ | Lead(II) Phosphate | Data not available | Data not available | 353.1[5][6] |

| PbHPO₄ | Lead Hydrogen Phosphate | Data not available | Data not available | Data not available |

Note: "Data not available" indicates that specific values were not found in the surveyed literature under standard conditions.

The solubility product constant (Ksp) is another crucial parameter that is directly related to the Gibbs free energy of reaction. For hydroxypyromorphite, the average Ksp value has been determined to be 10⁻⁸⁰·⁷⁷ at 25°C.[3]

Key Formation Reactions

The formation of these stable this compound minerals can be represented by the following chemical equations:

Pyromorphite Formation: 5Pb²⁺(aq) + 3PO₄³⁻(aq) + Cl⁻(aq) ⇌ Pb₅(PO₄)₃Cl(s)

Hydroxypyromorphite Formation: 5Pb²⁺(aq) + 3PO₄³⁻(aq) + OH⁻(aq) ⇌ Pb₅(PO₄)₃OH(s)

Lead(II) Phosphate Formation: 3Pb²⁺(aq) + 2PO₄³⁻(aq) ⇌ Pb₃(PO₄)₂(s)

The following diagram illustrates the general pathway for the precipitation of this compound minerals from aqueous ions.

Caption: Generalized reaction pathway for the formation of this compound minerals.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of lead phosphates relies on precise experimental techniques. The following sections outline the methodologies for key experiments.

Low-Temperature Adiabatic Calorimetry for Heat Capacity and Entropy Measurement

This method is used to measure the heat capacity (Cp) of a substance as a function of temperature, from which the standard entropy (S°) can be calculated.

Protocol:

-

Sample Preparation: A well-characterized, pure sample of the this compound mineral is synthesized and its structure confirmed by techniques such as X-ray diffraction (XRD).

-

Calorimeter Setup: The sample is placed in a sample container within an adiabatic calorimeter. The calorimeter is designed to minimize heat exchange with the surroundings.

-

Cooling: The sample is cooled to a very low temperature, typically near absolute zero (around 4-5 K).

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample through a heater, causing a small increase in temperature. The temperature change is precisely measured.

-

Stepwise Heating: This process is repeated in small, incremental steps up to the desired temperature (e.g., 320 K).

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard entropy at 298.15 K is then determined by integrating the heat capacity data from 0 K to 298.15 K, as described by the third law of thermodynamics.[2]

The workflow for determining standard entropy via adiabatic calorimetry is depicted below.

Caption: Workflow for the determination of standard entropy using adiabatic calorimetry.

Melt Solution Calorimetry for Enthalpy of Formation Measurement

This technique is employed to determine the enthalpy of formation (ΔH°f) of a compound.

Protocol:

-

Sample and Solvent Preparation: A known mass of the this compound sample is prepared. A suitable solvent, often a molten salt like lead borate, is placed in the calorimeter at a high temperature.

-

Calorimeter Equilibration: The calorimeter is allowed to reach thermal equilibrium at the desired high temperature.

-

Sample Dissolution: The this compound sample is dropped into the molten solvent, and the heat change associated with its dissolution is measured.

-

Constituent Oxide Dissolution: The same procedure is repeated for the constituent oxides of the this compound (e.g., PbO, P₂O₅, and a suitable source for the anion like PbCl₂ for pyromorphite).

-

Hess's Law Calculation: By applying Hess's Law, the enthalpy of formation of the this compound from its constituent elements can be calculated from the measured enthalpies of dissolution of the compound and its constituent oxides.[1]

Solubility Experiments for Gibbs Free Energy of Formation Determination

The Gibbs free energy of formation can be derived from the solubility product (Ksp), which is determined through solubility experiments.

Protocol:

-

Synthesis and Characterization: A pure phase of the this compound mineral is synthesized and characterized (e.g., by XRD, SEM) to ensure its identity and purity.

-

Experimental Setup: A known mass of the synthesized mineral is added to a series of vessels containing an aqueous solution of a specific pH and ionic strength (e.g., 0.05 M KNO₃ to maintain a constant ionic background). Experiments are typically run in triplicate.

-

Equilibration: The suspensions are agitated (e.g., shaken or stirred) at a constant temperature for an extended period to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally.

-

Sampling and Analysis: At regular intervals, an aliquot of the suspension is withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to separate the solid phase. The concentrations of lead and phosphate in the filtrate are then measured using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[7]

-

Calculation of Ksp and ΔG°: Once the equilibrium concentrations of the constituent ions are determined, the ion activity product (IAP) is calculated using a geochemical speciation model (e.g., PHREEQC). At equilibrium, the IAP is equal to the Ksp. The standard Gibbs free energy of the dissolution reaction (ΔG°r) is then calculated using the equation: ΔG°r = -RTln(Ksp). From this, the standard Gibbs free energy of formation of the solid (ΔG°f) can be determined using the known ΔG°f values of the aqueous ions.[3]

The logical flow for determining the Gibbs free energy of formation from solubility experiments is outlined below.

Caption: Workflow for determining Gibbs free energy of formation from solubility studies.

Concluding Remarks

The thermodynamic data and experimental protocols presented in this guide provide a foundational understanding of this compound formation. This knowledge is paramount for predicting the behavior of lead in various systems and for designing effective strategies for its management, whether in environmental contexts or in the nuanced field of drug development. The inherent stability of certain this compound minerals, underscored by their thermodynamic properties, makes them key players in controlling lead mobility and bioavailability.

References

- 1. Impacts of phosphate amendments on lead biogeochemistry at a contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. you-iggy.com [you-iggy.com]

- 6. you-iggy.com [you-iggy.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Occurrence and Mineral Forms of Lead Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences, mineral forms, and physicochemical properties of lead phosphate (B84403) minerals. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the environmental behavior, toxicological implications, and potential applications of these minerals. This document details the geological settings where lead phosphate minerals are found, their key characteristics, and the experimental protocols used for their identification and synthesis.

Natural Occurrence and Geological Formation

This compound minerals are typically secondary minerals, meaning they form from the alteration of pre-existing primary lead ores, most commonly galena (PbS).[1][2] This transformation process, known as weathering, occurs in the oxidized zones of lead deposits, which are near-surface environments exposed to atmospheric oxygen and water.[2] The formation of these secondary minerals is a crucial process that can control the mobility and bioavailability of lead in the environment.

The general pathway for the formation of this compound minerals from galena involves several key steps:

-

Oxidation of Galena: The initial step is the oxidation of lead sulfide (B99878) (PbS) to form lead sulfate (B86663) (anglesite, PbSO₄) and release lead ions (Pb²⁺) into solution.

-

Introduction of Phosphate: The presence of phosphate ions (PO₄³⁻) in the surrounding environment is essential for the formation of this compound minerals. These phosphate ions are often derived from the weathering of apatite-group minerals in nearby rocks.[3]

-

Precipitation of Lead Phosphates: In the presence of phosphate and chloride ions, lead ions will precipitate to form highly stable and insoluble this compound minerals like pyromorphite (B1263725).

// Nodes Galena [label="Primary Lead Ore\n(e.g., Galena - PbS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation Zone\n(Weathering)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Anglesite [label="Intermediate Lead Minerals\n(e.g., Anglesite - PbSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apatite [label="Phosphate Source\n(e.g., Apatite)", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadPhosphate [label="Secondary this compound Minerals\n(e.g., Pyromorphite)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Galena -> Oxidation [label="Exposure to O₂ and H₂O"]; Oxidation -> Anglesite [label="Alteration"]; Apatite -> Oxidation [label="Release of PO₄³⁻"]; Anglesite -> LeadPhosphate [label="Reaction with PO₄³⁻ and Cl⁻"]; } dot Caption: Geological formation pathway of secondary this compound minerals.

Major Mineral Forms of this compound

The most significant this compound minerals belong to the apatite group and form a solid solution series, where the phosphate (PO₄³⁻) anion can be substituted by arsenate (AsO₄³⁻) or vanadate (B1173111) (VO₄³⁻).[4] The three primary end-members of this series are pyromorphite, mimetite, and vanadinite.

Pyromorphite (Pb₅(PO₄)₃Cl)

Pyromorphite is the phosphate end-member of the series and is a common secondary mineral in the oxidized zones of lead deposits.[2] It is known for its vibrant green, yellow, or brown colors and often forms well-defined hexagonal crystals. Due to its exceptional stability and low solubility, the formation of pyromorphite is a key process in the natural remediation of lead-contaminated soils.[5]

Mimetite (Pb₅(AsO₄)₃Cl)

Mimetite is the arsenate analogue of pyromorphite and is often found in similar geological settings.[4] Its name is derived from the Greek word "mimetes," meaning "imitator," due to its strong resemblance to pyromorphite.[4] Distinguishing between mimetite and pyromorphite often requires chemical analysis.

Vanadinite (Pb₅(VO₄)₃Cl)

Vanadinite is the vanadate end-member of the series and is prized for its brilliant red and orange hexagonal crystals. It is a secondary mineral found in the oxidized zones of lead deposits in arid climates.[4] Vanadinite is also a minor ore of vanadium.

Quantitative Data of Key this compound Minerals

The physical and chemical properties of the primary this compound minerals are summarized in the table below for easy comparison.

| Property | Pyromorphite | Mimetite | Vanadinite |

| Chemical Formula | Pb₅(PO₄)₃Cl | Pb₅(AsO₄)₃Cl | Pb₅(VO₄)₃Cl |

| Crystal System | Hexagonal | Hexagonal | Hexagonal |

| Color | Green, yellow, brown, orange, white | Yellow, brown, orange, colorless | Red, orange, brown, yellow |

| Luster | Resinous to sub-adamantine | Resinous to sub-adamantine | Resinous to adamantine |

| Hardness (Mohs) | 3.5 - 4 | 3.5 - 4 | 3 - 4 |

| Specific Gravity | 6.5 - 7.1 | 7.24 | 6.6 - 7.2 |

| Streak | White | White | Pale yellow to brownish-yellow |

Experimental Protocols

The identification and synthesis of this compound minerals are crucial for their study and potential applications. Below are detailed methodologies for key experiments.

Synthesis of this compound Minerals

Objective: To synthesize pyromorphite, mimetite, and vanadinite crystals in a laboratory setting.

A. Synthesis of Pyromorphite

This protocol is adapted from a standard aqueous precipitation method.[6]

-

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chloride (NaCl)

-

Deionized water

-

Volumetric flasks (100 mL)

-

Beakers

-

Pipettes

-

Centrifuge

-

Desiccator

-

-

Procedure:

-

Prepare a 0.04 M solution of lead(II) nitrate.

-

Prepare a solution containing sodium dihydrogen phosphate and sodium chloride.

-

Slowly add the lead nitrate solution to the phosphate and chloride solution while stirring continuously. The chemical reaction is as follows: 5Pb(NO₃)₂ + 3NaH₂PO₄ + NaCl → Pb₅(PO₄)₃Cl + 3NaNO₃ + 2HNO₃ + 2H₂NaNO₃

-

Allow the precipitate to age in the solution for a specified period (e.g., 24 hours) to promote crystal growth.

-

Separate the solid product by centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents.

-

Dry the final pyromorphite product in a desiccator.

-

B. Synthesis of Mimetite

This protocol is based on a modified aqueous precipitation method for arsenate minerals.[7]

-

Materials:

-

Lead(II) acetate (B1210297) (Pb(C₂H₃O₂)₂)

-

Sodium arsenate (Na₂HAsO₄)

-

Sodium chloride (NaCl)

-

Deionized water

-

Beakers

-

Magnetic stirrer

-

Filtration apparatus

-

Drying oven

-

-

Procedure:

-

Prepare an aqueous solution of lead(II) acetate.

-

In a separate beaker, prepare an aqueous solution of sodium arsenate and sodium chloride.

-

While stirring vigorously, slowly add the lead acetate solution to the sodium arsenate and chloride solution.

-

Adjust the pH of the solution to between 6 and 8 to optimize mimetite precipitation.

-

Continue stirring for several hours to ensure complete reaction and crystal growth.

-

Collect the precipitate by filtration.

-

Wash the solid with deionized water.

-

Dry the mimetite powder in an oven at a low temperature (e.g., 60°C).

-

C. Synthesis of Vanadinite

This protocol describes a hydrothermal synthesis method.[8][9]

-

Materials:

-

Vanadium(V) oxide (V₂O₅)

-

Lead(II) chloride (PbCl₂)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer

-

Oven

-

-

Procedure:

-

Disperse V₂O₅ powder in deionized water and stir to form a suspension.

-

Add a stoichiometric amount of PbCl₂ to the suspension.

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200°C) for a designated period (e.g., 24-48 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration.

-

Wash the vanadinite crystals with deionized water and ethanol.

-

Dry the final product in a vacuum oven.

-

Mineral Identification and Characterization

A combination of analytical techniques is typically employed for the definitive identification and characterization of this compound minerals.

// Nodes Sample [label="Mineral Sample\n(Natural or Synthetic)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="X-ray Diffraction (XRD)\n- Crystal structure\n- Phase identification", fillcolor="#FBBC05", fontcolor="#202124"]; SEM_EDX [label="Scanning Electron Microscopy with\nEnergy Dispersive X-ray Spectroscopy (SEM-EDX)\n- Morphology\n- Elemental composition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raman [label="Raman Spectroscopy\n- Vibrational modes\n- Molecular structure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Identification [label="Mineral Identification", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> XRD; Sample -> SEM_EDX; Sample -> Raman; XRD -> Data_Analysis; SEM_EDX -> Data_Analysis; Raman -> Data_Analysis; Data_Analysis -> Identification; } dot Caption: General workflow for the identification of this compound minerals.

A. X-ray Diffraction (XRD)

-

Principle: XRD is a non-destructive technique used to identify the crystalline phases present in a material by analyzing the diffraction pattern of X-rays scattered by the crystal lattice. Each mineral has a unique diffraction pattern.[10]

-

Sample Preparation: The mineral sample is ground into a fine, homogeneous powder (typically <10 µm) to ensure random orientation of the crystallites.[11] The powder is then mounted onto a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is measured by a detector.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known mineral patterns, such as the International Centre for Diffraction Data (ICDD) database, for phase identification.

B. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

-

Principle: SEM provides high-resolution images of the sample's surface morphology, while EDX allows for the determination of the elemental composition of the sample.[12]

-

Sample Preparation: For morphological analysis, powder samples can be mounted on a stub using conductive carbon tape.[13] For quantitative elemental analysis of geological samples, they are often embedded in resin, cut, and polished to a flat surface.[12] Non-conductive samples are typically coated with a thin layer of a conductive material (e.g., carbon or gold).[13]

-

Data Acquisition: A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons (for imaging) and characteristic X-rays (for elemental analysis).

-

Data Analysis: The EDX detector measures the energy of the emitted X-rays, which is unique to each element. This allows for qualitative and quantitative elemental analysis of the mineral.

C. Raman Spectroscopy

-

Principle: Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure of a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source.[14]

-

Sample Preparation: One of the advantages of Raman spectroscopy is that it requires minimal to no sample preparation. Solid samples can be analyzed directly.

-

Data Acquisition: A laser beam is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (the difference in energy between the incident and scattered photons).[15]

-

Data Analysis: The positions and intensities of the peaks in the Raman spectrum are characteristic of the specific molecular vibrations within the mineral, providing a unique fingerprint for identification.[16]

Conclusion

This technical guide has provided a detailed overview of the natural occurrence, mineral forms, and analysis of this compound minerals. The information presented, including the quantitative data and experimental protocols, is intended to serve as a foundational resource for researchers and professionals in related fields. A thorough understanding of the properties and behavior of these minerals is essential for addressing issues related to lead contamination, environmental remediation, and the development of new materials and technologies.

References

- 1. Transformation of galena to pyromorphite produces bioavailable sulfur for neutrophilic chemoautotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geologyscience.com [geologyscience.com]

- 3. proprep.com [proprep.com]

- 4. calvin.edu [calvin.edu]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Making sure you're not a bot! [fieldsjournal.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 11. icdd.com [icdd.com]

- 12. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]

- 13. vaccoat.com [vaccoat.com]

- 14. msaweb.org [msaweb.org]

- 15. Investigation of Raman Spectroscopy (with Fiber Optic Probe) and Chemometric Data Analysis for the Determination of Mineral Content in Aqueous Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

Pyromorphite: A Technical Guide to the Lead Phosphate Mineral and its Environmental Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyromorphite (B1263725) [Pb₅(PO₄)₃Cl], a member of the apatite group of minerals, is a crystalline lead chlorophosphate that plays a crucial role in the environmental chemistry of lead. Its exceptional stability and low solubility make it a key phase in the immobilization of lead in contaminated soils and waters, a process of significant interest in remediation and public health. This technical guide provides an in-depth overview of pyromorphite, its fundamental relationship with lead phosphate (B84403), its physicochemical properties, formation mechanisms, and the experimental protocols for its synthesis and characterization. The information is tailored for researchers, scientists, and professionals in drug development who may encounter lead toxicity and remediation strategies in their work.

Introduction

Lead, a pervasive and toxic heavy metal, poses significant risks to human health and ecosystems. The remediation of lead-contaminated sites is a global challenge. Nature, however, provides a powerful sequestration agent in the form of pyromorphite. This mineral is a secondary lead phosphate that forms in the oxidized zones of lead ore deposits.[1][2] Its formation effectively locks lead into a highly stable crystal lattice, dramatically reducing its bioavailability and mobility in the environment. Understanding the science behind pyromorphite formation and stability is paramount for developing effective in-situ remediation technologies.

Physicochemical Properties of Pyromorphite

Pyromorphite is characterized by its hexagonal crystal system and typically appears as prismatic or barrel-shaped crystals.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Pb₅(PO₄)₃Cl | [1] |

| Crystal System | Hexagonal | [2] |

| Mohs Hardness | 3.5 - 4.0 | [2] |

| Specific Gravity | 6.5 - 7.1 | [2] |

| Color | Green, yellow, brown, orange, white | [2] |

| Luster | Resinous to adamantine | [2] |

The stability of pyromorphite is a key attribute, governed by its thermodynamic properties. The solubility product constant (Ksp) is exceptionally low, indicating its poor solubility in water.

| Thermodynamic Parameter | Value | References |

| Solubility Product (log Ksp) | -77.38 to -84.4 | [3][4] |

| Gibbs Free Energy of Formation (ΔG°f) | -3724.7 ± 4.3 kJ/mol (for Brompyromorphite) | [5] |

| Enthalpy of Formation (ΔH°f) | -4098 ± 5 kJ/mol | |

| Standard Entropy (S°) | 667 ± 313.4 J/(mol·K) | [6] |

The Relationship with this compound

Pyromorphite is a specific crystalline form of this compound that also incorporates chloride ions. The broader term "this compound" can refer to a variety of compounds containing lead and phosphate ions. In environmental systems, the formation of pyromorphite is a critical pathway for the transformation of more soluble and bioavailable forms of lead into a stable, crystalline structure. The presence of phosphate is therefore a key factor in controlling the fate and transport of lead in the environment. The addition of phosphate-containing materials to lead-contaminated soils is a common and effective remediation strategy that promotes the in-situ formation of pyromorphite.[7][8]

Formation of Pyromorphite

The formation of pyromorphite in the environment is a complex process influenced by factors such as pH, the presence of phosphate and chloride ions, and the source of lead. The general reaction for the formation of pyromorphite from dissolved lead is:

5Pb²⁺(aq) + 3PO₄³⁻(aq) + Cl⁻(aq) ⇌ Pb₅(PO₄)₃Cl(s)

This reaction is highly favorable in the presence of a phosphate source. In contaminated soils, lead may be present in various forms, such as lead oxides, carbonates, or sorbed to soil particles. The introduction of phosphate can dissolve these less stable lead compounds and reprecipitate the lead as highly stable pyromorphite.

Below is a diagram illustrating the general pathway of pyromorphite formation in a soil remediation context.

References

- 1. geologyscience.com [geologyscience.com]

- 2. geologyscience.com [geologyscience.com]

- 3. researchgate.net [researchgate.net]

- 4. An integrated experimental and modeling approach to understand pyromorphite solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

chemical formula and CAS number for lead(II) phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of lead(II) phosphate (B84403), covering its chemical and physical properties, synthesis protocols, relevant biological interactions, and analytical methodologies. The information is intended for professionals in research, science, and drug development who may encounter this compound in various contexts, from environmental studies to toxicology and materials science.

Chemical Identification and Properties

Lead(II) phosphate is an inorganic compound with the chemical formula Pb₃(PO₄)₂ .[1][2] Its corresponding CAS number is 7446-27-7 .[2][3] This compound is formed from lead in its +2 oxidation state and the phosphate anion.

Table 1: Chemical Identifiers for Lead(II) Phosphate

| Identifier | Value |

| IUPAC Name | tris(lead(2+)) diphosphate[4] |

| PubChem CID | 24009[2] |

| EC Number | 231-205-5[2][5] |

| RTECS Number | OG3675000[2] |

| UNII | 62I1T06190[2] |

| InChI Key | HUTDDBSSHVOYJR-UHFFFAOYSA-H[2] |

Lead(II) phosphate is a white, crystalline powder at room temperature.[2] It is characterized by its very low solubility in water but is soluble in nitric acid and fixed alkali hydroxides.[1][2] Upon heating to its melting point, it decomposes, emitting toxic fumes of lead and phosphorus oxides.[1][2]

Table 2: Physicochemical Properties of Lead(II) Phosphate

| Property | Value |

| Molar Mass | 811.54 g/mol [1][6] |

| Appearance | White crystalline powder or hexagonal crystals[1][2] |

| Density | 6.9 - 7.1 g/cm³[1][7] |

| Melting Point | 1,014 °C (decomposes)[1][2] |

| Solubility in Water | 0.000014 g / 100 mL (practically insoluble)[2][3] |

| Refractive Index | 2.048[2][7] |

Biological Interactions and Signaling Pathways

Lead is a toxic heavy metal known to interfere with numerous biological processes, primarily by mimicking essential divalent cations like calcium (Ca²⁺).[8] This ionic mimicry allows lead to disrupt critical cellular signaling pathways.

One of the well-documented effects of lead is its interference with the phosphoinositide signaling pathway, which is crucial for intracellular calcium regulation.[9] Lead ions (Pb²⁺) can alter the conformation of inositol (B14025) polyphosphate receptors, such as the inositol 1,4,5-trisphosphate (InsP₃) receptor, affecting their binding affinity and inhibiting the subsequent release of Ca²⁺ from intracellular stores.[9] This disruption can have cascading negative effects on synaptic transmission and other calcium-dependent cellular functions.[8]

Experimental Protocols

This protocol describes the synthesis of a stable lead phosphate nanoparticle suspension for use in environmental transport or filter efficacy studies.[10]

Materials:

-

Deionized (DI) water

-

Sodium bicarbonate (NaHCO₃)

-

Nitric acid (HNO₃, 0.6 N)

-

Sodium hydroxide (B78521) (NaOH, 0.6 N)

-

Primary orthophosphate stock solution

-

Secondary lead nanoparticle stock suspension

Procedure:

-

Prepare a tank of DI water and adjust the Dissolved Inorganic Carbon (DIC) to 7 mg C/L by adding NaHCO₃.

-

Adjust the pH of the solution to 7.5 ± 0.1 using 0.6 N HNO₃ and 0.6 N NaOH.

-

Add the primary orthophosphate stock solution to achieve a concentration of 3.4 mg PO₄/L. Re-adjust the pH to 7.5 if necessary.

-

Add the secondary lead nanoparticle stock suspension to the tank to reach the desired final total Pb concentration (e.g., 0.10 mg/L).

-

Perform a final pH adjustment to 7.5 ± 0.1.

-

The resulting suspension contains stable this compound nanoparticles (hydroxypyromorphite) with an average diameter of approximately 38 nm.[10]

The quantitative analysis and characterization of this compound, particularly in particulate form, involves several instrumental techniques.

Protocol for Total Lead Analysis by ICP-MS: [10][11]

-

Sample Collection: Collect water samples containing this compound particles in high-density polyethylene (B3416737) (HDPE) bottles.

-

Digestion: Acidify the samples by adding nitric acid to a final concentration of 2% by volume.

-

Incubation: Allow the samples to digest for a minimum of 16 hours to ensure complete dissolution of the lead-containing particles.

-

Analysis: Analyze the total lead concentration in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following EPA method 200.8.

Protocol for Particle Size Analysis: [11]

-

Sample Preparation: Use a diluted, stable suspension of this compound nanoparticles.

-

Measurement: Determine the hydrodynamic diameter of the particles using Dynamic Light Scattering (DLS).

-

Morphology: Observe the morphology and crystallinity of the particles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Applications

While its high toxicity precludes its use in drug development, lead(II) phosphate has specific industrial and environmental applications.

-

Plastics and Glasses: It is used as a stabilizer in plastics like styrene (B11656) and in the production of specialty glasses.[1][4]

-

Environmental Remediation: In lead-contaminated soils or water, phosphates can be added to induce the precipitation of highly insoluble this compound.[1] This process, known as in-situ immobilization, effectively reduces the bioavailability and mobility of toxic lead, preventing it from entering the food chain or water supplies.[1][12]

Safety and Toxicology

Lead(II) phosphate is highly toxic and is classified as a probable human carcinogen.[1][2] Exposure can occur through inhalation, ingestion, or skin absorption, leading to symptoms of acute or chronic lead poisoning.[1] These symptoms include neurological damage, kidney damage, anemia, and reproductive harm.[1][3]

Table 3: GHS Hazard Information for Lead(II) Phosphate

| Pictogram | Code | Hazard Statement |

| GHS08: Health Hazard | H360Df | May damage the unborn child. Suspected of damaging fertility.[2] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[2] | |

| GHS09: Environmental Hazard | H410 | Very toxic to aquatic life with long lasting effects.[2] |

Handling of lead(II) phosphate requires strict adherence to safety protocols, including the use of personal protective equipment (PPE), working in a well-ventilated area or fume hood, and preventing environmental release. All waste must be disposed of as hazardous material.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Lead(II) phosphate - Wikipedia [en.wikipedia.org]

- 3. Lead(II) phosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Phosphoric acid, lead(2+) salt (2:3) | P2Pb3O8 | CID 24009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lead(II) phosphate - Wikidata [wikidata.org]

- 6. Lead (II) phosphate | Filo [askfilo.com]

- 7. americanelements.com [americanelements.com]

- 8. Pathways – Lead Poisoning [sites.tufts.edu]

- 9. Lead alters inositol polyphosphate receptor activities: protection by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of stable lead (II) orthophosphate nanoparticle suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

Pressure-Induced Phase Transitions in Lead Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pressure-induced phase transitions in lead phosphate (B84403) (Pb₃(PO₄)₂), a material of significant interest in condensed matter physics and materials science. This document synthesizes findings from high-pressure experimental studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the structural transformations and experimental workflows.

Introduction to Pressure Effects on Lead Phosphate

This compound (Pb₃(PO₄)₂) undergoes a reversible, first-order ferroelastic phase transition under the application of pressure at room temperature.[1] The ambient pressure phase possesses a monoclinic crystal structure, which transforms into a higher-symmetry trigonal (rhombohedral) phase at elevated pressures.[1][2] This transition is analogous to the temperature-induced phase transition observed at approximately 450 K (177 °C) at ambient pressure.[2] The study of this pressure-induced transition provides valuable insights into the fundamental mechanisms of structural transformations in phosphate-based materials and their response to mechanical stress.

The Monoclinic to Trigonal Phase Transition

At ambient conditions, this compound exists in a monoclinic phase with the space group C2/c.[1][2] Upon increasing hydrostatic pressure, it undergoes a distinct phase transition to a trigonal phase with the space group R-3m.[1] This transformation is characterized by a change in the crystal's symmetry and atomic arrangement.

The transition pressure for this phase change has been consistently reported to be in the range of 1.7 to 1.81 GPa at room temperature.[1][2][3] Studies have shown that the high-pressure trigonal phase is stable up to at least 60.9 GPa, indicating its robustness over a wide range of pressures.[1][3][4]

The mechanism of this transition is understood to involve the disordering of static displacements of the Pb2 atoms within the crystal lattice.[1] Just above the transition pressure, the structure of the high-pressure phase exhibits some atomic disorder, which becomes more ordered with a further increase in pressure.[5][6] True local and global trigonal symmetry is achieved at pressures of 3.5 GPa and higher.[5][6]

Doping the this compound structure can influence the transition pressure. For instance, doping with 1.6% Ba²⁺ in place of Pb²⁺ has been shown to reduce the transition pressure by approximately 0.1 GPa.[5][7]

Below is a diagram illustrating the pressure-induced phase transition pathway in this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various high-pressure experimental studies on this compound.

Table 1: Phase Transition Parameters

| Parameter | Value | Reference |

| Transition Pressure | ~1.7 - 1.81 GPa | [1][2][3] |

| Low-Pressure Phase Space Group | C2/c | [1][2] |

| High-Pressure Phase Space Group | R-3m | [1] |

| Stability of High-Pressure Phase | At least up to 60.9 GPa | [1][3][4] |

| Effect of 1.6% Ba²⁺ Doping | Reduces transition pressure by ~0.1 GPa | [5][7] |

Table 2: Crystallographic Data for the High-Pressure Trigonal Phase at 1.93 GPa

| Parameter | Value | Reference |

| Space Group | R-3m | [1] |

| a-axis | 5.4613(3) Å | [1] |

| c-axis | 20.069(1) Å | [1] |

| Unit Cell Volume (V) | 518.41(4) ų | [1] |

Table 3: Equation of State for the High-Pressure Trigonal Phase

The pressure-volume relationship of the trigonal phase is well-described by the third-order Birch-Murnaghan equation of state.[1][3][4]

| Parameter | Symbol | Value | Reference |

| Zero-pressure Volume | V₀ | 533(1) ų | [1][3][4] |

| Bulk Modulus | K₀ | 89(4) GPa | [1][3][4] |

| Pressure Derivative of Bulk Modulus | K₀' | 5.8(2) | [1][3][4] |

Experimental Protocols

The investigation of pressure-induced phase transitions in this compound relies on a suite of advanced experimental techniques capable of probing material properties under extreme conditions.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A diamond anvil cell is the primary apparatus used to generate high pressures. The general procedure is as follows:

-

Gasket Preparation: A metal gasket (e.g., steel or rhenium) is pre-indented between two diamond anvils to a desired thickness. A small hole is then drilled in the center of the indentation to serve as the sample chamber.

-

Sample Loading: A small single crystal or powdered sample of this compound is placed into the sample chamber.

-

Pressure Medium: A pressure-transmitting medium (e.g., a mixture of methanol (B129727) and ethanol, silicone oil, or an inert gas like argon or nitrogen) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.[2][8]

-

Pressure Calibration: A pressure calibrant, typically a small ruby chip, is also placed in the sample chamber. The pressure is determined by measuring the fluorescence spectrum of the ruby, as the wavelength of its R1 fluorescence line shifts predictably with pressure.[8]

-

Pressure Application: The pressure is gradually increased by applying a force to the back of the diamonds, typically through a mechanical screw or a gas membrane.

In Situ Synchrotron X-ray Diffraction (XRD)

Synchrotron XRD is a powerful tool for determining the crystal structure of materials under high pressure.

-

Beamline Setup: The DAC is mounted on a goniometer at a high-pressure beamline of a synchrotron source.

-

X-ray Diffraction: A highly focused and intense X-ray beam is directed through the diamond anvils onto the sample.

-

Data Collection: The diffracted X-rays are collected by an area detector (e.g., an image plate or a CCD detector).[8]

-

Data Analysis: The collected diffraction patterns are integrated to produce one-dimensional diffraction profiles. These profiles are then analyzed using Rietveld refinement or other crystallographic software to determine the crystal structure, lattice parameters, and unit cell volume at each pressure point.

The following diagram illustrates a typical workflow for a high-pressure synchrotron XRD experiment.

Neutron Powder Diffraction

Neutron diffraction is complementary to XRD and is particularly useful for locating light atoms like oxygen in the presence of heavy atoms like lead. The experimental setup is similar to XRD, but a neutron source and specialized pressure cells transparent to neutrons are used. Rietveld refinement of the neutron diffraction data provides detailed structural information, including atomic positions and displacement parameters.[5]

Raman Spectroscopy

Raman spectroscopy is a sensitive technique for probing changes in the vibrational modes of a material, which are often indicative of a phase transition.

-

Setup: The DAC is placed under a microscope coupled to a Raman spectrometer.

-

Laser Excitation: A laser is focused onto the sample through one of the diamond anvils.

-

Signal Collection: The scattered light is collected and analyzed by the spectrometer.

-

Analysis: Changes in the number, position, and width of the Raman peaks as a function of pressure are used to identify phase transitions. A transition at approximately 2.0 GPa has been observed using this method, consistent with the XRD findings.[1]

X-ray Absorption Near-Edge Structure (XANES)

XANES is a technique that provides information about the local electronic structure and coordination environment of a specific element. By tuning the synchrotron X-ray energy to an absorption edge of lead, changes in the coordination number and bond lengths around the lead atoms can be monitored throughout the phase transition.[1][3][4] Studies have shown that the coordination number of one of the lead sites (Pb1) changes from 9 to 12 during the monoclinic to trigonal transition.[1][3]

Conclusion

The pressure-induced phase transition in this compound from a monoclinic (C2/c) to a trigonal (R-3m) structure at approximately 1.7-1.8 GPa is a well-documented phenomenon. This transition is driven by the disordering of lead atoms and results in a more symmetric and denser crystal structure that remains stable to very high pressures. The comprehensive characterization of this transition through a combination of advanced experimental techniques provides a robust dataset for understanding the behavior of phosphate materials under extreme conditions. These findings are crucial for the development of new materials with tailored properties and for advancing our fundamental knowledge of solid-state physics and chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Renormalization of the phase transition in this compound, Pb3(PO4)2, by high pressure: lattice parameters and spontaneous strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Local and long-range order in ferroelastic this compound at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. High Pressure [fkf.mpg.de]

A Comprehensive Technical Guide to the History and Discovery of Lead Phosphate Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and characterization of lead phosphate (B84403) minerals. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter these minerals in various contexts, from environmental science to materials research. This document details the historical timeline of key discoveries, presents quantitative data for comparative analysis, and outlines the experimental protocols used for their identification and characterization.

Introduction to Lead Phosphate Minerals

This compound minerals are a diverse group of secondary minerals, typically formed in the oxidized zones of lead ore deposits.[1][2] They are often characterized by their vibrant colors and well-formed crystals.[3] The most prominent members belong to the apatite group, where isomorphous replacement between phosphate (PO₄³⁻), arsenate (AsO₄³⁻), and vanadate (B1173111) (VO₄³⁻) anions is common, leading to the formation of a solid solution series between pyromorphite (B1263725), mimetite, and vanadinite.[4][5] Due to their low solubility, this compound minerals play a significant role in controlling the mobility of lead in the environment.[6]

History and Discovery of Key this compound Minerals

The identification and classification of this compound minerals have a rich history intertwined with the development of analytical chemistry and mineralogy. Early mineralogists often struggled to differentiate between these closely related minerals due to their similar physical properties.

-

Pyromorphite (Pb₅(PO₄)₃Cl): The mineral was first chemically distinguished by Martin Heinrich Klaproth in 1784.[7] It was later officially named pyromorphite by Johann Friedrich Ludwig Hausmann in 1813.[7][8] The name is derived from the Greek words pyr (fire) and morphe (form), alluding to its tendency to recrystallize into a crystalline shape after being melted.[7][8] Prior to its formal naming, it was known by various names, including "Grön Blyspat" and "Minera plumbi viridis" by Johan Gottschalk Wallerius in 1748.[9]

-

Mimetite (Pb₅(AsO₄)₃Cl): The first recorded discovery of mimetite was in 1748 by Johan Gottschalk Wallerius, who named it "Plumbum arsenico mineralisatum" based on specimens from Saxony, Germany.[10] The name "mimetite" was given by French mineralogist François Sulpice Beudant in 1832, derived from the Greek word mimetes, meaning "imitator," due to its strong resemblance to pyromorphite.[5][11] It can be very difficult to distinguish from pyromorphite without laboratory analysis.[12]

-

Vanadinite (Pb₅(VO₄)₃Cl): Vanadinite was first discovered in 1801 in Mexico by the Spanish mineralogist Andrés Manuel del Río.[13] He initially called the mineral "brown lead" and believed it contained a new element he named "erythronium."[13] However, he was later convinced it was an impure form of chromium.[13] In 1830, Nils Gabriel Sefström discovered a new element he named vanadium, which was later found to be identical to del Río's "erythronium."[13] Del Río's "brown lead" was rediscovered in 1838 in Zimapan, Hidalgo, Mexico, and named vanadinite due to its high vanadium content.[13]

-

Hinsdalite (PbAl₃(PO₄)(SO₄)(OH)₆): This less common this compound-sulfate mineral is part of the beudantite group. It represents a more complex composition within the broader family of this compound minerals.

The following diagram illustrates the timeline of these key discoveries:

Quantitative Data of Major this compound Minerals

The following tables summarize the key quantitative data for pyromorphite, mimetite, and vanadinite, facilitating easy comparison of their physical and chemical properties.

Table 1: Chemical Properties

| Mineral | Chemical Formula | Composition (Ideal % Weight) | Common Impurities |

| Pyromorphite | Pb₅(PO₄)₃Cl | Pb: 76.38%, P: 6.85%, O: 14.15%, Cl: 2.61%[14] | As, V, Ca, F, Cr, Ra[3] |

| Mimetite | Pb₅(AsO₄)₃Cl | Pb: 69.61%, As: 15.10%, O: 12.90%, Cl: 2.38%[4][8] | P, V, Ca, F, Cr[4][7] |

| Vanadinite | Pb₅(VO₄)₃Cl | Pb: 73.15%, V: 10.79%, O: 13.56%, Cl: 2.50%[15] | P, As, Ca |

Table 2: Physical and Crystallographic Properties

| Property | Pyromorphite | Mimetite | Vanadinite |

| Crystal System | Hexagonal[3][16] | Hexagonal[4][7] | Hexagonal[10][15] |

| Space Group | P6₃/m | P6₃/m[4] | P6₃/m[13][15] |

| Unit Cell Parameters | a ≈ 9.98 Å, c ≈ 7.33 Å | a = 10.250(2) Å, c = 7.454(1) Å[4] | a = 10.3174 Å, c = 7.3378 Å[15] |

| Density (g/cm³) | 6.7 - 7.1[3][14] | 7.1 - 7.24[11] | 6.8 - 7.1[15] |

| Mohs Hardness | 3.5 - 4[3][16] | 3.5 - 4[7][11] | 3 - 4[15] |

| Refractive Index | nω = 2.058, nε = 2.048[16] | nω = 2.147, nε = 2.128[11] | nω = 2.416, nε = 2.350[15] |

| Luster | Resinous to subadamantine[16] | Resinous to subadamantine[7] | Resinous to sub-adamantine[15] |

| Color | Green, yellow, brown, white[3] | Yellow, orange, brown, white[4][7] | Red, orange, brown, yellow[15] |

| Streak | White[16] | White[7] | Brownish yellow[15] |

The close relationship between these three minerals within the apatite group is due to the substitution of the primary anion, as illustrated below.

Experimental Protocols for Identification and Characterization

The accurate identification and characterization of this compound minerals are crucial for research and industrial applications. A combination of analytical techniques is typically employed.

X-Ray Diffraction (XRD)

Principle: XRD is a primary technique for mineral identification. It is based on the constructive interference of monochromatic X-rays with a crystalline sample.[17] Each crystalline mineral has a unique atomic structure and thus produces a unique X-ray diffraction pattern, which serves as a "fingerprint."[18]

Methodology:

-

Sample Preparation: A small amount of the mineral sample is finely ground into a homogeneous powder, typically to a particle size of less than 10 µm, to ensure random orientation of the crystallites.[19] The powder is then mounted onto a sample holder.

-

Instrumentation: A powder diffractometer is used. The instrument consists of an X-ray source (commonly a copper X-ray tube), a sample holder (goniometer), and a detector.[17]

-

Data Acquisition: The sample is irradiated with a collimated X-ray beam at a specific angle θ, while the detector rotates at an angle of 2θ to collect the diffracted X-rays.[17] The instrument scans through a range of 2θ angles (e.g., 5° to 70°), and the intensity of the diffracted X-rays is recorded at each angle.[17][18]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) shows a series of peaks. The positions of these peaks (2θ values) are used to calculate the d-spacings (interplanar distances) of the crystal lattice using Bragg's Law (nλ = 2d sinθ).[17][20] The set of d-spacings and their relative intensities are then compared to a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral(s) present.[18][21]

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Principle: SEM provides high-magnification images of the mineral's surface morphology and texture.[22] When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays. EDS analysis of these X-rays allows for the determination of the elemental composition of the mineral.[23]

Methodology:

-

Sample Preparation: The mineral sample is mounted on a stub and, if non-conductive, is coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charge buildup from the electron beam.[24] For detailed analysis, a polished thin section of the rock containing the mineral can be used.[24]

-

Instrumentation: An SEM equipped with an EDS detector is used. The SEM generates a focused beam of electrons that scans the sample surface.[22]

-

Imaging (SEM): The interaction of the electron beam with the sample produces secondary and backscattered electrons. Detectors for these electrons generate images that reveal the sample's topography and compositional contrast (backscattered electron imaging is sensitive to atomic number).[22][24]

-

Elemental Analysis (EDS): The electron beam excites atoms in the sample, causing them to emit X-rays with energies characteristic of the elements present. The EDS detector collects these X-rays and generates a spectrum showing peaks corresponding to specific elements.[22] This allows for qualitative and semi-quantitative analysis of the elemental composition of the mineral.[21][22] X-ray mapping can also be performed to show the spatial distribution of different elements.[22]

Wet Chemical Analysis

Principle: For quantitative determination of the elemental composition, particularly for ore-grade samples, wet chemical methods can be employed. These methods involve dissolving the mineral and then using classical analytical techniques to determine the concentration of specific elements.

Methodology (Example for Lead Determination):

-

Digestion: A known weight of the powdered mineral sample is dissolved in a suitable acid, such as nitric acid or a mixture of acids.[25] For pyromorphite, dissolution in nitric acid is effective.[25]

-

Precipitation: The element of interest is selectively precipitated from the solution. For lead, sulfuric acid can be added to precipitate lead as lead sulfate (B86663) (PbSO₄).[25]

-

Gravimetric or Volumetric Analysis:

-

Gravimetric: The precipitate is filtered, washed, dried, and weighed. The weight of the precipitate is used to calculate the percentage of the element in the original sample.

-

Volumetric (Titration): The precipitate can be redissolved (e.g., lead sulfate in ammonium (B1175870) acetate) and then titrated with a standard solution to determine the amount of the element.[25] For instance, the lead in the acetate (B1210297) solution can be precipitated as lead chromate (B82759) and then determined volumetrically.[26]

-

The following diagram illustrates a typical workflow for the identification of an unknown this compound mineral sample.

Conclusion

The study of this compound minerals, from their historical discovery to their modern characterization, provides valuable insights into mineralogy, geochemistry, and environmental science. The apatite group minerals—pyromorphite, mimetite, and vanadinite—are particularly significant due to their solid solution series and their role in lead sequestration. A thorough understanding of their properties, facilitated by the experimental protocols outlined in this guide, is essential for researchers and scientists in various fields. The systematic application of techniques such as XRD and SEM-EDS allows for the precise identification and characterization of these minerals, contributing to a deeper knowledge of their formation, behavior, and potential applications.

References

- 1. geologyscience.com [geologyscience.com]

- 2. geologyscience.com [geologyscience.com]

- 3. Pyromorphite (Pyromorphite) - Rock Identifier [rockidentifier.com]

- 4. mindat.org [mindat.org]

- 5. calvin.edu [calvin.edu]

- 6. This compound minerals: solubility and dissolution by model and natural ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mimetite (Mimetite) - Rock Identifier [rockidentifier.com]

- 8. Mimetite Mineral Data [webmineral.com]

- 9. researchgate.net [researchgate.net]

- 10. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 11. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 12. gemstones.com [gemstones.com]

- 13. jgeosci.org [jgeosci.org]

- 14. Pyromorphite Mineral Data [webmineral.com]

- 15. Vanadinite - Wikipedia [en.wikipedia.org]

- 16. Pyromorphite Gem: Properties, Meanings & Mineral Information [gemrockauctions.com]

- 17. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 18. worldagroforestry.org [worldagroforestry.org]

- 19. icdd.com [icdd.com]

- 20. wiki.aapg.org [wiki.aapg.org]

- 21. coremineral.com [coremineral.com]

- 22. Electron Microscopy | Clays and Minerals [claysandminerals.com]

- 23. bostonchemicaldata.com [bostonchemicaldata.com]